molecular formula C12H12Cl2N2S B2934470 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-29-0

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2934470
CAS No.: 863001-29-0
M. Wt: 287.2
InChI Key: VJLDXODPUVDABU-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the piperidine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the thiazole ring, while oxidation and reduction can introduce or modify functional groups.

Scientific Research Applications

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichlorobenzo[d]thiazole: Lacks the piperidine moiety but shares the thiazole ring structure.

    2-(Piperidin-1-yl)benzo[d]thiazole: Similar structure but without the chlorine substituents.

Uniqueness

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is unique due to the presence of both chlorine atoms and the piperidine group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,7-dichloro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c13-8-4-5-9(14)11-10(8)15-12(17-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDXODPUVDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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